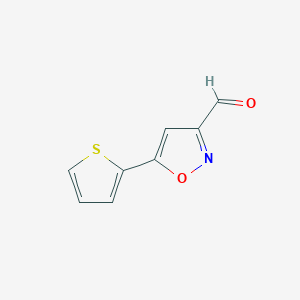

5-Thiophen-2-yl-isoxazole-3-carbaldehyde

Vue d'ensemble

Description

5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5NO2S and its molecular weight is 179.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Thiophen-2-yl-isoxazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H6N2OS and features a thiophene ring fused to an isoxazole with an aldehyde functional group. Its unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. A study demonstrated that derivatives of this compound maintained significant antibacterial activity, with minimum inhibitory concentrations (MIC) in the low mg/L range, suggesting its potential as a lead compound for antibiotic development .

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating moderate potency. Further modifications of the compound have led to derivatives with enhanced anticancer activity, highlighting its potential in cancer therapy .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Cell Cycle Disruption : In cancer cells, it may induce apoptosis by disrupting the normal cell cycle, leading to increased rates of cell death.

- Protein Interactions : It may interact with various proteins, altering their functions and contributing to its antimicrobial and anticancer effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A patent described the synthesis of compounds based on this compound that showed promising activity against a range of bacterial strains. The results indicated that structural modifications could enhance antibacterial efficacy .

- Anticancer Research : A study evaluating new derivatives based on this compound found that certain modifications led to significantly improved cytotoxicity against human tumor cell lines, particularly those resistant to conventional therapies .

Research Findings Summary Table

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Thiophen-2-yl-isoxazole-3-carbaldehyde has shown significant promise in drug development, particularly for its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of isoxazole, including this compound, exhibit substantial antibacterial activity against various pathogens. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition of bacterial growth .

Anticancer Potential

The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have highlighted its ability to inhibit specific pathways associated with tumor growth, suggesting its potential as a lead compound in anticancer drug development .

Case Study: Antitubercular Activity

A study on substituted isoxazoles demonstrated that certain derivatives exhibited significant growth inhibition against Mycobacterium tuberculosis, suggesting that this compound could be developed into new antitubercular agents .

Material Science Applications

In materials science, this compound is explored for its role in creating advanced materials due to its unique chemical properties.

Polymer Development

The compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties. These polymers are valuable in applications requiring durability and resistance to environmental factors .

Coatings and Composites

Research has indicated that incorporating this compound into coatings can improve their protective qualities against corrosion and wear, making it suitable for industrial applications .

Agricultural Chemistry Applications

The compound also finds applications in agricultural chemistry, particularly in the formulation of agrochemicals.

Pesticide Development

Due to its ability to enhance the bioavailability of active ingredients, this compound is being investigated for use in developing more effective pesticides and herbicides .

Data Table: Summary of Applications

Propriétés

IUPAC Name |

5-thiophen-2-yl-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICENILRKNUKRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380174 | |

| Record name | 5-(Thiophen-2-yl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465514-11-8 | |

| Record name | 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465514-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Thiophen-2-yl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thiophen-2-yl-isoxazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.